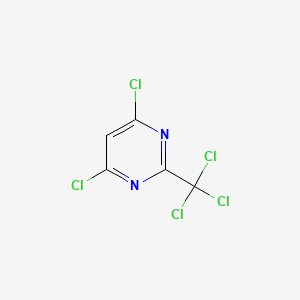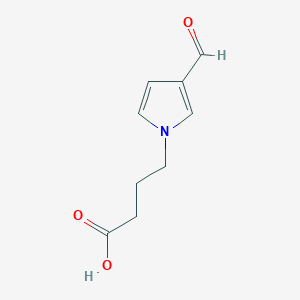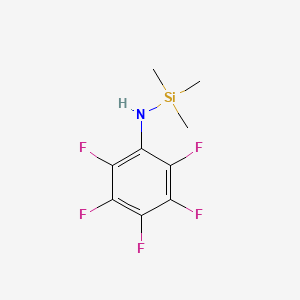
Silanamine, 1,1,1-trimethyl-N-(pentafluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanamine, 1,1,1-trimethyl-N-(pentafluorophenyl)-: is a specialized organosilicon compound It is characterized by the presence of a silanamine group bonded to a pentafluorophenyl group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, 1,1,1-trimethyl-N-(pentafluorophenyl)- typically involves the reaction of trimethylsilylamine with pentafluorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Silanamine, 1,1,1-trimethyl-N-(pentafluorophenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pentafluorophenyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form silanols or reduction to form silanes.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form silanols and other by-products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Typically carried out under acidic or basic conditions.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation: Silanols.
Reduction: Silanes.
Hydrolysis: Silanols and other silicon-containing by-products.
Applications De Recherche Scientifique
Silanamine, 1,1,1-trimethyl-N-(pentafluorophenyl)- has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique properties, such as hydrophobic coatings or high-performance polymers.
Organic Synthesis: Serves as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as a precursor for other silicon-based materials.
Mécanisme D'action
The mechanism by which Silanamine, 1,1,1-trimethyl-N-(pentafluorophenyl)- exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing nature of the pentafluorophenyl group, which can stabilize reaction intermediates and facilitate various transformations. The molecular targets and pathways involved vary based on the context of its use, such as catalysis or material modification.
Comparaison Avec Des Composés Similaires
Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-: Another organosilicon compound with different substituents.
Hexamethyldisilazane (HMDS): Commonly used in surface modification and as a silylation agent.
Dimethyldichlorosilane (DDS): Used in the production of silicone polymers and resins.
Uniqueness: Silanamine, 1,1,1-trimethyl-N-(pentafluorophenyl)- is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
22529-97-1 |
|---|---|
Formule moléculaire |
C9H10F5NSi |
Poids moléculaire |
255.26 g/mol |
Nom IUPAC |
2,3,4,5,6-pentafluoro-N-trimethylsilylaniline |
InChI |
InChI=1S/C9H10F5NSi/c1-16(2,3)15-9-7(13)5(11)4(10)6(12)8(9)14/h15H,1-3H3 |
Clé InChI |
KWEFNENVOXDWHP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NC1=C(C(=C(C(=C1F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


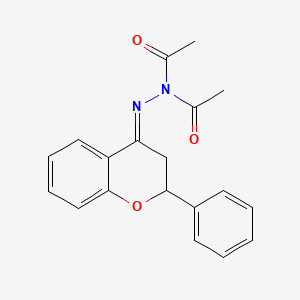
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13424433.png)
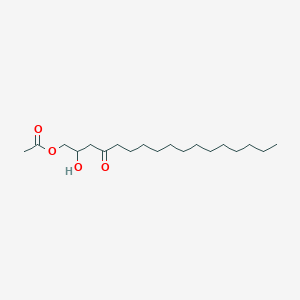
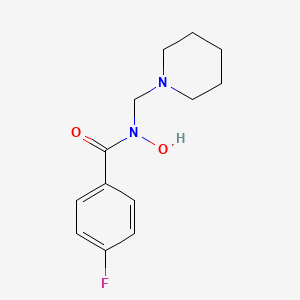
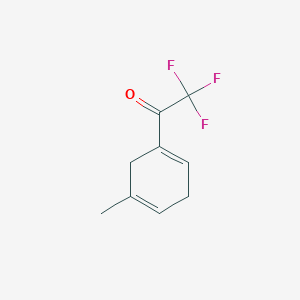
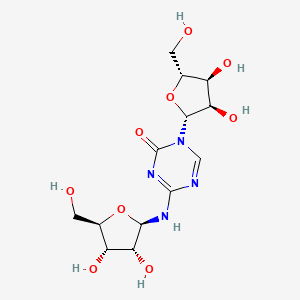

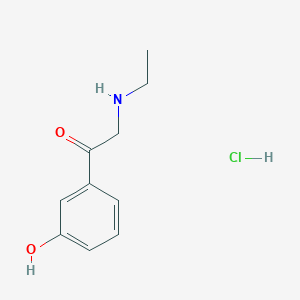


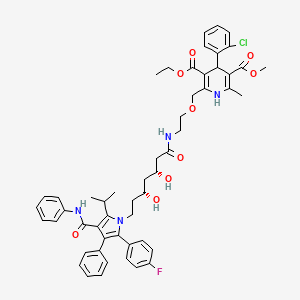
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13424476.png)
